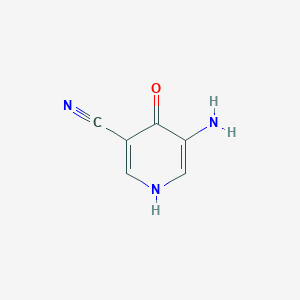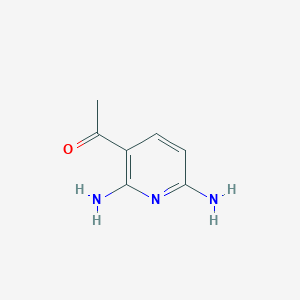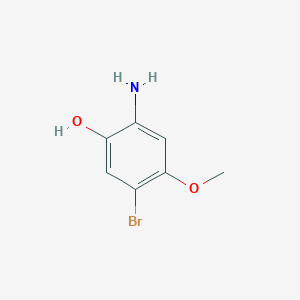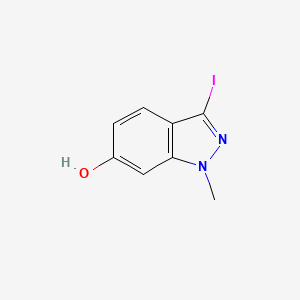
5-Amino-4-hydroxynicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-hydroxynicotinonitrile is a chemical compound belonging to the class of nicotinonitriles. This compound is characterized by the presence of an amino group at the 5th position and a hydroxyl group at the 4th position on the nicotinonitrile ring. Nicotinonitriles are known for their diverse biological and therapeutic properties, making them significant in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-hydroxynicotinonitrile typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate in the presence of a catalyst. For instance, cellulose sulfuric acid can be used as an efficient catalyst in aqueous media, offering advantages such as shorter reaction times and high yields . Another method involves the use of CoFe2O4@SiO2-SO3H as a reusable solid acid nanocatalyst under microwave irradiation in solvent-free conditions .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions can be optimized to ensure cost-effectiveness and scalability. The use of microwave irradiation and solvent-free conditions can be particularly advantageous in industrial settings due to reduced environmental impact and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-4-hydroxynicotinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with aldehydes and ketones to form 6-carbamoyl-1,2-dihydropurines .
Common Reagents and Conditions:
Oxidation: Reactions with oxidizing agents can lead to the formation of corresponding oxo derivatives.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.
Major Products: The major products formed from these reactions include 6-carbamoyl-1,2-dihydropurines and other substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-Amino-4-hydroxynicotinonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Amino-4-hydroxynicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- 2-Amino-4,6-diphenylnicotinonitrile
- 5-Amino-4-hydroxyiminopyrazole
Comparison: Compared to similar compounds, 5-Amino-4-hydroxynicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H5N3O |
|---|---|
Peso molecular |
135.12 g/mol |
Nombre IUPAC |
5-amino-4-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c7-1-4-2-9-3-5(8)6(4)10/h2-3H,8H2,(H,9,10) |
Clave InChI |
BBOIDXMKCOTXBM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)C(=CN1)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(Methylthio)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13675769.png)

![2-Chlorofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13675777.png)






![3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13675823.png)

